Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121771-99-1 |
|---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
3H-imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C4H3N5O/c10-4-7-8-6-3-1-5-2-9(3)4/h1-2H,(H,6,7,10) |
InChI Key |
DXVWMLQMDGMWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NNC(=O)N2C=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Imidazo 5,1 D 1 2 3 4 Tetrazin 4 1h One
Established Synthetic Routes to the Imidazo[5,1-d]nih.govnih.govillinois.edunih.govtetrazin-4(1H)-one Core
The construction of the imidazotetrazinone scaffold is most commonly achieved through the reaction of a diazoimidazole intermediate with an isocyanate. nih.govresearchgate.net This key reaction forms the fused tetrazine ring. An alternative, though less direct, approach involves the cyclization of a pre-functionalized imidazole (B134444) derivative. nih.gov
The most established method for synthesizing the Imidazo[5,1-d] nih.govnih.govillinois.edunih.govtetrazin-4(1H)-one core involves the cycloaddition reaction between a 5-diazoimidazole derivative and an isocyanate. nih.govresearchgate.net This reaction leads to the formation of the fused tetrazinone ring system. For instance, 5-diazoimidazole-4-carboxamide (B1140617) reacts with various isocyanates to yield 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones. nih.gov
The efficiency of the cycloaddition reaction is influenced by several parameters, including temperature, reaction time, and stoichiometry of the reactants. researchgate.net Optimization of these conditions is crucial for maximizing the yield of the desired imidazotetrazinone product.
Studies have shown that these reactions can be conducted at temperatures ranging from 60 to 100 °C. researchgate.net The optimal ratio of the diazoazole to the isocyanate has been found to be approximately 1:3. researchgate.net However, the reaction can be slow, sometimes requiring up to 10 days to reach completion. researchgate.net Modern optimization techniques, such as response surface methodology (RSM), can be employed to systematically vary parameters like temperature and solvent composition to identify the optimal conditions for yield and reaction time with a minimal number of experiments. nih.gov For related heterocyclic syntheses, optimal conditions have been identified at specific temperatures and solvent mixtures, demonstrating the power of such systematic approaches. nih.gov The choice of catalyst can also be critical in similar cyclization reactions, where Lewis acids have been shown to significantly improve conversion rates. beilstein-journals.org
Table 1: Exemplary Reaction Parameters for Azolotetrazinone Synthesis
| Parameter | Condition | Finding | Citation |
| Temperature | 60 - 100 °C | Effective range for the cycloaddition reaction. | researchgate.net |
| Reagent Ratio | 1:3 (Diazoazole:Isocyanate) | Optimal stoichiometry for maximizing product formation. | researchgate.net |
| Reaction Time | Up to 10 days | The reaction can be slow to proceed to completion. | researchgate.net |
| Optimization | Response Surface Methodology | A powerful statistical technique for optimizing reaction conditions like temperature and solvent. | nih.gov |
Alternative Synthetic Pathways Avoiding Isocyanates
Alkylation of the Anion of Nor-Imidazotetrazin-4(1H)-one
A significant pathway to introduce substituents at the N-3 position involves the alkylation of the anion of the parent compound, 8-carbamoyl-3,4-dihydroimidazo[5,1-d] nih.govnih.govnih.govnih.govtetrazin-4-one, commonly known as nor-temozolomide. This method provides an alternative route that avoids the direct use of potentially hazardous isocyanates.
The process begins with the deprotonation of the N-3 proton of nor-temozolomide using a strong base to form a nucleophilic anion. Sodium hydride (NaH) has been effectively used for this purpose. The subsequent introduction of an electrophile, such as an alkyl halide, results in the formation of the N-3 substituted analogue. For instance, the methylation of the nor-temozolomide anion with methyl iodide yields temozolomide (B1682018). nih.gov This approach, however, is noted to be effective only with certain electrophiles. nih.gov
Table 1: Alkylation of Nor-Temozolomide Anion
| Base | Electrophile | Product | Yield |
|---|---|---|---|
| Sodium Hydride | Methyl Iodide | Temozolomide | 61% |
Pyrolysis of Urea (B33335) Precursors
The synthesis of the imidazotetrazinone ring system is most commonly achieved through the reaction of 5-diazoimidazole-4-carboxamide with an isocyanate. While direct pyrolysis of urea is not the standard documented method, the isocyanate precursors required for the synthesis can be generated through various thermal decomposition reactions or other in situ methods. These modern approaches are often preferred as they avoid the handling of toxic phosgene. beilstein-journals.orgscholaris.ca
Methods for generating the crucial isocyanate intermediate include:
Curtius Rearrangement : This involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. This has been employed in the synthesis of precursors for imidazotetrazinone analogues. nih.gov
Staudinger–aza-Wittig Reaction : This reaction forms isocyanates from iminophosphoranes and carbon dioxide, offering a phosgene-free route. beilstein-journals.org
In Situ Generation from Carbamates : Isocyanates can be generated in situ from carbamic acid salts through dehydration, a process that can be facilitated by reagents like trifluoroacetic anhydride (B1165640) (TFAA) in dimethyl sulfoxide (B87167) (DMSO). gaylordchemical.com
These methods generate the reactive isocyanate species within the reaction mixture, which then readily undergoes cyclization with 5-diazoimidazole-4-carboxamide to form the desired imidazo[5,1-d] nih.govnih.govnih.govnih.govtetrazin-4(1H)-one scaffold.
Synthesis of Structural Analogues and Derivatives of Imidazo[5,1-d]nih.govnih.govnih.govnih.govtetrazin-4(1H)-one
N-3 Position Modifications
The most prevalent method for introducing alkyl and aryl groups at the N-3 position is the direct reaction of 5-diazoimidazole-4-carboxamide with a corresponding alkyl or aryl isocyanate. beilstein-journals.orgresearchgate.net This reaction is typically carried out in the dark in a suitable solvent. beilstein-journals.org The choice of isocyanate directly determines the nature of the substituent at the N-3 position of the final product. This method has been used to synthesize a wide array of analogues. researchgate.netnih.gov
Table 2: Examples of N-3 Alkyl and Aryl Substituted Analogues via Isocyanate Reaction
| Isocyanate Reactant | Resulting N-3 Substituent | Reference |
|---|---|---|
| Methyl isocyanate | Methyl | nih.gov |
| Ethyl isocyanate | Ethyl | nih.gov |
| 2-Chloroethyl isocyanate | 2-Chloroethyl | beilstein-journals.org |
| Phenethyl isocyanate | Phenethyl |
To explore different chemical properties, analogues bearing heteromethyl and silicon-containing groups at the N-3 position have been synthesized. nih.govnih.gov These modifications are introduced using the established method of reacting 5-diazoimidazole-4-carboxamide with a specifically designed isocyanate precursor.
For example, silicon-containing derivatives have been prepared to create analogues with unique electronic and stability profiles. nih.gov Two notable examples are a trimethylsilyl (B98337) (TMS)-methyl derivative and a 2-(trimethylsilyl)ethoxymethyl (SEM)-substituted analogue. nih.gov The synthesis of these compounds follows the general pathway involving the reaction of 5-diazoimidazole-4-carboxamide with the appropriate silicon-containing isocyanate. nih.gov
Table 3: Synthesis of N-3 Heteromethyl and Silicon-Containing Analogues
| N-3 Substituent Group | Full Compound Name | Precursor |
|---|---|---|
| -CH₂TMS | 8-Carboxamido-3-(trimethylsilyl)methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(1H)-one | (Trimethylsilyl)methyl isocyanate |
| -CH₂OCH₂CH₂TMS | 8-Carboxamido-3-[2-(trimethylsilyl)ethoxymethyl]-imidazo[5,1-d]-1,2,3,5-tetrazin-4(1H)-one | [2-(Trimethylsilyl)ethoxy]methyl isocyanate |
Novel 3-(2-anilinoethyl)-substituted imidazotetrazines have been developed to create compounds with distinct mechanisms of action. nih.gov The synthesis of these analogues involves the reaction of 5-diazoimidazole-4-carboxamide with specialized β-aminoisocyanate precursors. nih.gov These isocyanate precursors are noted to be inherently unstable due to the presence of both an amine and an isocyanate group. However, in cases where the aniline (B41778) component is sufficiently deactivated by electron-withdrawing groups, the isocyanates can be isolated and used in the subsequent cyclization reaction. nih.gov
This synthetic strategy has led to the creation of families of mono- and bi-functional 3-anilinoethyl imidazotetrazines. nih.gov
Table 4: Examples of N-3 Aminoethyl-Substituted Analogues
| N-3 Substituent | Resulting Compound Name | Reference |
|---|---|---|
| 2-(Methyl(4-methyl-3-nitrophenyl)amino)ethyl | 3-(2-(Methyl(4-methyl-3-nitrophenyl)amino)ethyl)-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govnih.govnih.govnih.govtetrazine-8-carboxamide | nih.gov |
| 2-((4-Methoxy-2-nitrophenyl)(methyl)amino)ethyl | 3-(2-((4-Methoxy-2-nitrophenyl)(methyl)amino)ethyl)-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govnih.govnih.govnih.govtetrazine-8-carboxamide | nih.gov |
C-6 and C-8 Position Modifications
Modifications at the C-6 and C-8 positions of the Imidazo[5,1-d] researchgate.netgoogle.comnih.govnih.govtetrazin-4(1H)-one ring system have been a significant area of research to explore structure-activity relationships.
Carbamoyl (B1232498) and Carboxylate Derivatives
The synthesis of derivatives at the C-8 position, particularly carbamoyl and carboxylate analogues, has been extensively investigated. The well-known compound Temozolomide is itself an 8-carboxamide derivative. The 8-acid derivative of mitozolomide (B1676608) has proven to be a versatile intermediate. rsc.org Its conversion to the 8-carbonyl chloride allows for reactions with various nucleophiles, leading to a wide array of derivatives including esters, thioesters, and a variety of amides. rsc.org
Systematic studies on 8-substituted derivatives have shown that the nature of the substituent on the carbamoyl group is crucial. Good antitumor activity has been observed for carbamoyl and sulfamoyl groups bearing small substituents. nih.gov For instance, a series of imidazo[5,1-d]-1,2,3,5-tetrazinones with additional hydrogen-bonding or ionic groups on the 8-carboxamide have been prepared to probe the drug's mode of action. researchgate.netnih.gov
| Derivative Type | Precursor | Synthetic Utility | Resulting Derivatives |
| Carboxylate | 8-Carboxamido-imidazo[5,1-d] researchgate.netgoogle.comnih.govnih.govtetrazinone | Hydrolysis to 8-carboxylic acid | Esters, Thioesters, Amides |
| Carbamoyl | 8-Carboxylic acid derivative | Activation (e.g., to carbonyl chloride) followed by reaction with amines | N-substituted 8-carboxamides |
Cyano Derivatives
The synthesis of 8-cyano derivatives of the imidazo[5,1-d] researchgate.netgoogle.comnih.govnih.govtetrazin-4(1H)-one system has been achieved, providing a key intermediate for further chemical elaboration. The 8-cyanoimidazotetrazines can be prepared via the dehydration of the corresponding 8-carboxamide (like Temozolomide or Mitozolomide) using reagents such as thionyl chloride. google.comrsc.org This dehydration provides an alternative functional group at the C-8 position, distinct from the typical carboxamide.
Research has shown that the C-8 cyano group can be further converted. For example, 8-cyano-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazine-4(3H)-one was successfully converted to the corresponding 8-thioamide derivative using thioacetamide. google.comrsc.org Furthermore, in the presence of a strong acid and an alkene, the 8-cyanoimidazotetrazines can participate in a Ritter reaction to afford N-substituted imidazotetrazine-8-carboxamides. rsc.org Despite their synthetic utility, derivatives such as the 8-cyano, 8-nitro, and 8-phenyl compounds were reported to lack significant antitumor activity in certain tests. nih.gov
| Starting Material | Reagent | Product | Reference |
| Temozolomide (8-carboxamide) | Thionyl Chloride | 8-Cyano-3-methylimidazo[5,1-d]-1,2,3,5-tetrazine-4(3H)-one | google.comrsc.org |
| 8-Cyano-3-methyl-imidazo... | Thioacetamide in DMF-HCl | 3-Methyl-8-thiocarbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one | rsc.org |
Heteroanalogues of the Imidazotetrazine System
To better understand the structural requirements for biological activity, heteroanalogues of the imidazotetrazine system have been designed and synthesized. A key example involves altering the fused imidazole ring. One such modification is the replacement of the imidazo[5,1-d]-1,2,3,5-tetrazinone skeleton with the isomeric pyrazolo-[5,1-d]-1,2,3,5-tetrazinone framework. nih.gov This change investigates the importance of the nitrogen atom's position within the five-membered ring. Structure-activity relationships for these pyrazolotetrazinones appear to follow similar trends to their imidazotetrazine counterparts regarding substituents at the 8-position. nih.gov
Additionally, molecular modeling has been used to design isosteres such as benzo- and pyrazolo[4,3-d]-1,2,3-triazinones, which mimic the spatial and electronic properties of imidazotetrazinones but are designed to be incapable of the ring-opening reaction that leads to alkylating species. researchgate.net
Isotopic Labeling Strategies for Imidazotetrazin-4(1H)-one Derivatives
Isotopic labeling is a powerful tool for studying the pharmacokinetics, metabolism, and mechanism of action of drugs.
Carbon-11 Labeling for Mechanistic Elucidation
Carbon-11 (¹¹C) labeling has been instrumental in elucidating the in vivo behavior of imidazotetrazinone derivatives. The radiosynthesis of the ¹¹C-methyl variant of temozolomide ([¹¹C]TMZ) has been developed to study the drug's metabolic activation and distribution using Positron Emission Tomography (PET). nih.gov This non-invasive imaging technique allows for the visualization of the drug's localization in tumors in real-time. nih.gov
Nitrogen-15 Labeling
The synthesis of Imidazo[5,1-d] nih.govrsc.orgnih.govnih.govtetrazin-4(1H)-one labeled with Nitrogen-15 (¹⁵N) has been achieved to facilitate detailed spectroscopic analysis and to elucidate the compound's mechanism of action. rsc.org A key strategy for introducing ¹⁵N into the imidazotetrazine core involves the use of ¹⁵N-labeled precursors during the synthesis.
A reported method for preparing ¹⁵N-labeled temozolomide involves a multi-step synthesis starting from ¹⁵N-labeled glycine. This approach allows for the specific placement of the ¹⁵N isotope within the heterocyclic ring system. The synthesis of [3-¹⁵N]-Temozolomide has been described, where the ¹⁵N atom is incorporated into the 3-position of the imidazotetrazine ring. This is accomplished by using [¹⁵N]-methylisocyanate, which is generated from ¹⁵N-labeled methylamine.
Another approach involves the synthesis of temozolomide labeled at the amide nitrogen. This can be achieved by utilizing a ¹⁵N-labeled amine in the final steps of the synthesis. For instance, the reaction of an activated carboxylate precursor of the imidazotetrazine with ¹⁵N-labeled ammonia (B1221849) or an amine can yield the corresponding ¹⁵N-labeled amide.
The successful synthesis of various ¹⁵N-labeled temozolomide isotopomers has been instrumental in assigning the nitrogen signals in the ¹⁵N NMR spectrum of the molecule, providing valuable insights into its electronic structure and reactivity. rsc.org
Table 1: Key Reagents for the Synthesis of ¹⁵N-Labeled Imidazo[5,1-d] nih.govrsc.orgnih.govnih.govtetrazin-4(1H)-one
| Labeled Precursor | Position of ¹⁵N Label | Reference |
| [¹⁵N]-Methylisocyanate | N-3 position | rsc.org |
| ¹⁵N-Labeled Ammonia | Amide nitrogen | Inferred from general synthetic strategies |
Deuterium (B1214612) Labeling
Deuterium-labeled Imidazo[5,1-d] nih.govrsc.orgnih.govnih.govtetrazin-4(1H)-one, specifically with deuterium atoms on the N-methyl group (temozolomide-d₃), is primarily synthesized for use as an internal standard in pharmacokinetic and metabolic studies. The presence of deuterium atoms provides a distinct mass spectrometric signature, allowing for accurate quantification of the unlabeled drug in biological matrices.
The most common method for preparing temozolomide-d₃ involves the use of a deuterated methylating agent in the final step of the synthesis. The precursor, 3,4-dihydro-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide (nor-temozolomide), is reacted with a deuterated methyl source, such as iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄), to introduce the trideuteromethyl group at the N-3 position of the imidazotetrazine ring.
The general reaction can be summarized as follows: Nor-temozolomide + CD₃-X → Temozolomide-d₃ + HX Where X is a suitable leaving group.
This synthetic approach is efficient and allows for high isotopic enrichment. The resulting temozolomide-d₃ exhibits nearly identical chemical and physical properties to the unlabeled compound, making it an ideal internal standard for bioanalytical methods.
Table 2: Common Deuterated Reagents for the Synthesis of Deuterium-Labeled Imidazo[5,1-d] nih.govrsc.orgnih.govnih.govtetrazin-4(1H)-one
| Deuterated Reagent | Formula | Position of Deuterium Label |
| Iodomethane-d₃ | CD₃I | N-methyl group |
| Dimethyl sulfate-d₆ | (CD₃)₂SO₄ | N-methyl group |
Chemical Reactivity and Transformation Pathways of Imidazo 5,1 D 1 2 3 4 Tetrazin 4 1h One
Hydrolytic Ring-Opening Mechanisms in Aqueous Media
The stability of Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one is highly dependent on pH. rsc.org It is relatively stable under acidic conditions but readily undergoes hydrolytic ring-opening at physiological or basic pH. nih.govnih.gov This process is initiated by the interaction of a water molecule with the C4 atom of the tetrazine ring, leading to the opening of the heterocyclic ring. nih.gov
Kinetic Considerations of Prodrug Activation and Intermediate Formation
Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one is a prodrug that requires chemical conversion to exert its biological effect. The activation process begins with a spontaneous, non-enzymatic hydrolysis at physiological pH. wikipedia.orgnih.gov This reaction has a plasma half-life of approximately 1.8 hours. nih.gov The hydrolysis leads to the formation of the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). nih.govwikipedia.org The rate of this degradation is observed to increase with an increase in pH. researchgate.net In human plasma at 37°C, the degradation half-life is approximately 15 minutes, highlighting its instability under physiological conditions. nih.gov However, the compound is stable in acidified plasma (pH < 4) for at least 24 hours at 25°C. nih.gov
| Condition | Half-life | Reference |
| Plasma (general) | 1.8 hours | nih.gov |
| Human Plasma (37°C) | 15 minutes | nih.gov |
| Acidified Human Plasma (pH < 4, 25°C) | Stable for at least 24 hours | nih.gov |
Elucidation of Transient Electrophiles (e.g., Diazonium Ions, Arylaziridinium Ions)
The key to the reactivity of Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one lies in the transient electrophilic species generated during its decomposition. Following the formation of MTIC, this intermediate is unstable and further fragments to generate a highly reactive methyldiazonium cation. nih.govnih.govnih.gov This cation is a potent electrophile that readily reacts with nucleophilic sites on various biomolecules. nih.govnih.gov The formation of this carbocation intermediate is a hallmark of an S"N"1-type reaction mechanism. nih.govselleckchem.com
Identification of Chemical Decomposition Products (e.g., Triazenes, Aminoimidazole Carboxamides, Azahypoxanthine, Ureas, Ethene)
The hydrolytic decomposition of Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one results in a cascade of products. The initial ring-opening yields the active triazene (B1217601) derivative, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). nih.govresearchgate.net This is accompanied by the release of a molecule of carbon dioxide. nih.gov MTIC is unstable and rapidly decomposes to the final, inactive product, 5-aminoimidazole-4-carboxamide (B1664886) (AIC), and the methyldiazonium ion. nih.govwikipedia.orgresearchgate.net In addition to these primary products, other metabolites such as temozolomide (B1682018) acid and unidentified hydrophilic substances have been noted. wikipedia.org Under specific conditions, such as photolysis, related compounds can yield 2-azahypoxanthine. nih.gov
| Precursor | Decomposition Product | Reference |
| Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one | 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) | nih.govresearchgate.net |
| Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one | Carbon Dioxide | nih.gov |
| 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) | 5-aminoimidazole-4-carboxamide (AIC) | nih.govwikipedia.orgresearchgate.net |
| 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) | Methyldiazonium ion | nih.govwikipedia.org |
| Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one | Temozolomide acid | wikipedia.org |
| Dacarbazine (related triazene) | 2-azahypoxanthine (via photolysis) | nih.gov |
Reactions with Nucleophilic Species
The electrophilic nature of the methyldiazonium ion derived from Imidazo[5,1-d] mdpi.comnih.govnih.govwikipedia.orgtetrazin-4(1H)-one dictates its reaction with various nucleophiles. nih.gov
Regioselectivity of Nucleophilic Attack on the Imidazotetrazine Scaffold
The methyldiazonium ion, the ultimate reactive species, exhibits regioselectivity in its attack on nucleophiles, particularly DNA bases. The most frequent site of methylation is the N7 position of guanine (B1146940), which is the most nucleophilic site among the purine (B94841) bases, accounting for 60-80% of methylations. nih.gov Approximately 10-20% of methylations occur at the N3 position of adenine (B156593), and a smaller but significant portion (5-10%) takes place at the O6 position of guanine. nih.gov While the O6-methylguanine adduct is the least abundant, it is considered a critical lesion for the compound's biological activity. mdpi.com
| Nucleophilic Site | Percentage of Methylation | Reference |
| N7 of Guanine | 60-80% | nih.gov |
| N3 of Adenine | 10-20% | nih.gov |
| O6 of Guanine | 5-10% | nih.gov |
Formation of Covalent Adducts
The reaction between the methyldiazonium ion and nucleophilic sites on biomolecules results in the formation of stable covalent adducts. mdpi.com The methylation of DNA at the N7 and O6 positions of guanine and the N3 position of adenine are well-documented examples of such adducts. nih.govnih.gov These adducts damage the DNA structure and are central to the compound's mechanism of action. wikipedia.org Besides DNA, the methyldiazonium ion can also react with other nucleophilic moieties in macromolecules like RNA and proteins, leading to their methylation. nih.gov
Stability Studies under Varied Chemical Conditions (e.g., pH, Solvents)
The stability of Imidazo[5,1-d] mdpi.comasianpubs.orgbeilstein-journals.orgorientjchem.orgtetrazin-4(1H)-one is significantly influenced by the chemical environment, particularly pH and the nature of the solvent.
pH-Dependent Stability and Hydrolysis
The compound exhibits marked pH-dependent stability. It is relatively stable in acidic conditions (pH < 5) but undergoes rapid hydrolysis at physiological pH (7.4) and in alkaline environments. geneesmiddeleninformatiebank.nl This hydrolysis is a critical aspect of its chemical behavior.
Under neutral to alkaline conditions, Imidazo[5,1-d] mdpi.comasianpubs.orgbeilstein-journals.orgorientjchem.orgtetrazin-4(1H)-one undergoes a non-enzymatic conversion to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). beilstein-journals.orggeneesmiddeleninformatiebank.nl This conversion involves the opening of the tetrazine ring. asianpubs.org MTIC is itself an unstable intermediate and rapidly degrades further to form 5-aminoimidazole-4-carboxamide (AIC) and a methyldiazonium cation. beilstein-journals.orggeneesmiddeleninformatiebank.nl
The rate of this degradation is directly correlated with pH. As the pH increases, the rate of hydrolysis and subsequent degradation accelerates. asianpubs.org For instance, the conversion of the compound was found to follow first-order kinetics with significantly different rates at varying pH levels. In one study, the conversion rate was 0.0011 h⁻¹ at pH 1.2 and 4.5, while it increased to 0.0453 h⁻¹ at pH 7.4. nih.gov Another study reported that in an aqueous solution at pH 9, the compound was completely decomposed. geneesmiddeleninformatiebank.nl
Table 2: pH-Dependent Degradation of Imidazo[5,1-d] mdpi.comasianpubs.orgbeilstein-journals.orgorientjchem.orgtetrazin-4(1H)-one
| pH | Stability | Primary Hydrolysis Product | Final Degradation Product | Reference |
|---|---|---|---|---|
| < 5 | Relatively stable | - | - | geneesmiddeleninformatiebank.nl |
| 7.4 (Physiological) | Unstable, rapid hydrolysis | 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) | 5-aminoimidazole-4-carboxamide (AIC) | beilstein-journals.orggeneesmiddeleninformatiebank.nl |
| > 7 (Alkaline) | Highly unstable, rapid decomposition | 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) | 5-aminoimidazole-4-carboxamide (AIC) | asianpubs.orggeneesmiddeleninformatiebank.nl |
Stability in Different Solvents
The solubility and stability of Imidazo[5,1-d] mdpi.comasianpubs.orgbeilstein-journals.orgorientjchem.orgtetrazin-4(1H)-one have also been evaluated in various organic solvents. These studies are essential for formulation development and understanding its behavior in non-aqueous environments.
The solubility of the compound varies significantly across different solvents. For example, it exhibits the highest mole fraction solubility in dimethyl sulfoxide (B87167) (DMSO). Its solubility is considerably lower in alcohols like ethanol (B145695) and 1-butanol.
Table 3: Solubility of Imidazo[5,1-d] mdpi.comasianpubs.orgbeilstein-journals.orgorientjchem.orgtetrazin-4(1H)-one in Various Solvents at 323.2 K
| Solvent | Mole Fraction Solubility (x 10⁻³) | Reference |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 13.5 | nih.gov |
| Polyethylene glycol-400 (PEG-400) | 3.32 | nih.gov |
| Transcutol® | 2.89 | nih.gov |
| Ethylene glycol | 1.64 | nih.gov |
| Propylene glycol | 1.47 | nih.gov |
| Water | 0.770 | nih.gov |
| Ethyl acetate | 0.544 | nih.gov |
| Ethanol | 0.180 | nih.gov |
| Isopropyl alcohol | 0.132 | nih.gov |
| 1-Butanol | 0.107 | nih.gov |
The stability in solution is also a critical factor. For instance, in a suspension prepared with Ora-Sweet and Ora-Plus, the compound showed good stability when refrigerated, with little to no degradation over 60 days. mdpi.com However, at room temperature (23°C), a 6% loss was observed after 7 days in the Ora-Sweet formulation. mdpi.com This highlights the importance of temperature control for maintaining the stability of its formulations.
Structural Characterization and Computational Chemistry of Imidazo 5,1 D 1 2 3 4 Tetrazin 4 1h One
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic methods are fundamental in verifying the identity and structure of Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one. Complete signal assignments for ¹H, ¹³C, and ¹⁵N nuclei are achieved using a combination of one- and two-dimensional NMR experiments. nih.gov These analyses confirm the connectivity of the imidazotetrazine ring system and the nature of the substituents. nih.gov
NMR is also instrumental in monitoring chemical reactions, such as the synthesis of the compound, by tracking the appearance of product signals and the disappearance of reactant signals. For instance, comparing the NMR spectra of the final compound with its synthetic intermediates reveals distinct differences, particularly in the chemical shifts associated with the amide group, while the core imidazotetrazine skeleton shows more subtle changes. nih.gov
Detailed NMR signal assignments in a common solvent like DMSO-d₆ provide a reference for structural verification.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one in DMSO-d₆
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 8.45 | 118.8 |
| N3-CH₃ | 3.88 | 35.8 |
| C4=O | - | 145.9 |
| C5a | - | 136.6 |
| C7=N | - | 133.0 |
| C8-CONH₂ | 7.72 (2H, broad s) | 162.7 |
Data sourced from a study on temozolomide (B1682018) and its process-related impurities. nih.gov
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one molecule. The IR spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.org
Key functional groups identified by IR spectroscopy include the primary amide, the tertiary amide within the tetrazinone ring, and the carbon-carbon and carbon-nitrogen double bonds of the heterocyclic system. nih.gov A doublet observed around 3421 and 3388 cm⁻¹ is characteristic of the primary amide N-H stretching vibrations. nih.gov The carbonyl (C=O) stretching vibrations from the primary and tertiary amides appear at approximately 1758 and 1732 cm⁻¹. nih.gov Another significant band around 1678 cm⁻¹ can be attributed to the N-H bending of the amide, as well as C=N and C=C vibrations within the rings. nih.gov
Different crystalline forms (polymorphs) of the compound can also be distinguished by subtle shifts in their IR spectra. google.com
Table 2: Characteristic Infrared Absorption Bands for Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3421, 3388 | Primary Amide N-H Stretch (γ) |
| 1758, 1732 | Amide I: C=O Stretch (γ) from primary and tertiary amides |
| 1678 | Amide II: N-H Bend (δ); C=N Stretch (γ); C=C Stretch (γ) |
| 1420 | C-N Bending Absorptions |
Data compiled from spectroscopic studies. nih.govresearchgate.net
Mass spectrometry (MS) is essential for determining the molecular weight of Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one, which has a monoisotopic mass of 194.055 g/mol . nih.govchemspider.com When coupled with liquid chromatography (LC), the resulting LC-MS technique becomes a highly sensitive and selective method for both quantification and purity assessment. nih.gov
LC-MS methods, often employing tandem mass spectrometry (MS/MS), are used to measure the concentration of the compound in various matrices. mdpi.comnih.gov In a typical analysis, the compound is separated on a C18 reverse-phase column and detected using positive-ion electrospray ionization. mdpi.comrsc.org Purity is often assessed using High-Performance Liquid Chromatography (HPLC) with UV detection, where a purity of over 99.5% is typically required for pharmaceutical applications. nih.gov
For structural confirmation and quantification, a specific fragmentation pattern is monitored. The transition of the protonated molecule [M+H]⁺ to a characteristic fragment ion provides high selectivity.
Table 3: Mass Spectrometry Parameters for Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₆O₂ |
| Molecular Weight | 194.15 g/mol |
| Monitored Transition | m/z 195.5 → 137.6 |
Data sourced from LC-MS/MS analytical method development studies. mdpi.comnih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one and its cocrystals are stabilized by a network of intermolecular interactions, primarily hydrogen bonds. acs.orgnih.gov The primary amide group (-CONH₂) is a key participant in these interactions, acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O). acs.org
In various cocrystal forms, the compound forms robust hydrogen-bonded synthons with other molecules. For example, an amide-imidazole heterosynthon can form between two molecules of Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one. acs.org In cocrystals with carboxylic acids, an amide–carboxylic acid heterodimer is a common interaction pattern. acs.org These hydrogen bonds, along with other forces like π–π stacking, assemble the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. nih.gov
Table 4: Examples of Hydrogen Bonding Interactions in Cocrystals of Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one
| Donor-H···Acceptor | Distance (Å) | Synthon Type |
|---|---|---|
| N-H···O (amide) | 2.856 | Amide–Carboxylic Acid Heterodimer |
| O-H···O (amide) | 2.707 | Amide–Carboxylic Acid Heterodimer |
| N-H···N (imidazole) | 3.020 | Amide-Imidazole Heterosynthon |
Data obtained from X-ray crystallographic analysis of cocrystals. acs.org
X-ray crystallography reveals that the Imidazo[5,1-d] nih.govresearchgate.netmdpi.comacs.orgtetrazin-4(1H)-one molecule can adopt different conformations. At least two distinct conformers, termed A and B, have been identified in various crystal structures. acs.orgresearchgate.net The conformational differences often relate to the orientation of the exocyclic carboxamide group relative to the fused heterocyclic rings.
Computational Chemistry Approaches
Computational methods provide profound insights into the behavior of Imidazo[5,1-d] researchgate.netrsc.orgnih.govnih.govtetrazin-4(1H)-one (Temozolomide). Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to model its electronic structure, behavior in biological environments, and interaction with molecular targets, which is fundamental for understanding its therapeutic action and for the design of more effective derivatives. nih.govnih.gov
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are extensively used to investigate the molecular structure and electronic properties of Temozolomide. aimspress.com Various functionals, including B3LYP, M05-2X, and M06-2X, combined with basis sets like 6-31G* and 6-311G(d), have been employed to optimize the molecule's geometry and analyze its properties in both gas and solvent phases. nih.govaimspress.comnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. researchgate.net For Temozolomide, the HOMO orbital is generally found to be distributed across the imidazotetrazine ring system, while the LUMO is concentrated on the tetrazine ring and the carbonyl group (C=O). nih.gov This distribution indicates that the π-bonds and the lone pairs on nitrogen atoms are key participants in charge transfer processes. nih.gov
The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. DFT calculations have shown that the energy gap of Temozolomide is sensitive to the computational method used. For example, calculations using the B3LYP/6-31G* level of theory yielded an energy gap of 4.408 eV, while the M05-2X-D3/6-31+G(d,p) method resulted in a value of 161.62 kcal/mol (approximately 7.01 eV). nih.govnih.gov This highlights the importance of the chosen theoretical level in computational studies.
| Parameter | Value | Computational Method | Source |
|---|---|---|---|
| HOMO Energy | -6.904 eV | B3LYP/6-31G | nih.gov |
| LUMO Energy | -2.496 eV | B3LYP/6-31G | nih.gov |
| Energy Gap (Eg) | 4.408 eV | B3LYP/6-31G | nih.gov |
| Energy Gap (Eg) | 161.62 kcal/mol (~7.01 eV) | M05-2X-D3/6-31+G(d,p) | nih.gov |
| Chemical Hardness (η) | 2.204 eV | B3LYP/6-31G | nih.gov |
DFT studies have also been instrumental in elucidating the pH-dependent hydrolytic degradation of Temozolomide, which is essential for its activation. researchgate.netrsc.org These calculations have explored the reaction pathways for the ring-opening of the tetrazine ring, identifying the transition states and energy barriers involved. researchgate.netrsc.org Such studies confirm that the molecule is more stable in acidic conditions and degrades under physiological pH to form its active metabolite. researchgate.netmdpi.com
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For Temozolomide, MD simulations have been particularly valuable for studying its interactions with biological macromolecules, such as proteins and DNA, which are inherently dynamic and influenced by the surrounding solvent. nih.gov
One study performed MD simulations to investigate the stability and flexibility of Temozolomide when bound to various secretory proteins implicated in glioblastoma. nih.gov By analyzing the Root-Mean-Square Fluctuation (RMSF) of the protein's amino acid residues, researchers can assess the flexibility of the protein-ligand complex. The results from these simulations indicated that the protein-TMZ complexes were stable, suggesting that Temozolomide may effectively target these proteins. nih.gov
Solvent interactions are critical as Temozolomide's activation is a hydrolytic process. While large-scale MD simulations focusing solely on TMZ in a water box are less common in the literature, its behavior in an aqueous environment is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM) within DFT calculations. nih.govresearchgate.net These models help to understand how the solvent affects the energetic and electronic properties of the molecule, providing insight into its stability and reactivity in a biological medium. Furthermore, MD simulations of TMZ with DNA have helped to model its noncovalent binding within the DNA groove, a precursor to its covalent methylation action. nih.gov
Computational chemistry is a powerful tool for predicting the most reactive sites within a molecule, known as "reactivity hotspots." For Temozolomide, its ultimate function is to act as an alkylating agent, and its primary binding target is DNA. asianpubs.org The molecule itself is a prodrug that, under physiological pH, undergoes chemical transformation to become active. nih.govnih.gov
The key steps in its mechanism of action are:
Hydrolysis: The tetrazine ring of Temozolomide opens via hydrolysis to form the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). mdpi.comnih.gov
Activation: MTIC is unstable and further decomposes into a highly reactive methyldiazonium cation (CH₃N₂⁺) and 5-aminoimidazole-4-carboxamide (B1664886) (AIC). mdpi.comnih.gov
DNA Alkylation: The methyldiazonium cation is a potent electrophile and serves as the ultimate methyl donor. It covalently binds to nucleophilic sites on DNA bases. nih.gov
The preferred binding sites, or "hotspots," on DNA for this methylation are primarily the N7 position of guanine (B1146940) (~70% of adducts), the N3 position of adenine (B156593) (~9%), and, most critically for its cytotoxic effect, the O6 position of guanine. nih.gov Methylation at the O6 position of guanine leads to mismatched base pairing during DNA replication, triggering futile repair cycles and ultimately resulting in apoptosis (programmed cell death). nih.govnih.gov
Computational models, including DFT, have been used to study the protonation of Temozolomide, which is crucial for its stability in acidic environments. These studies have identified the carbonyl oxygen of the amide group as the most favorable site for protonation, which in turn influences the subsequent degradation pathway and activation. rsc.org Molecular modeling has also shown that the intact Temozolomide prodrug can fit into the major groove of DNA, suggesting a noncovalent pre-association that positions it for site-specific activation and reaction. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. aimspress.com
For Temozolomide, MEP analyses have been performed using DFT calculations. aimspress.comnih.gov The resulting maps reveal distinct regions of positive and negative electrostatic potential:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In Temozolomide, the most negative potential is concentrated around the oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the nitrogen atoms of the tetrazine ring. These sites are the most likely to interact with positive charges or protons. aimspress.comnih.gov
Positive Regions (Blue): These areas indicate electron deficiency and are favored sites for nucleophilic attack. The highest positive potential is located on the hydrogen atoms of the methyl group and the amide (-CONH₂) group. aimspress.comnih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns well with classical Lewis structures. youtube.comyoutube.com It allows for the quantitative study of charge distribution (natural charges) and the stabilizing effects of electron delocalization through donor-acceptor interactions. mdpi.com
NBO analysis has been applied to Temozolomide, often in the context of its interaction with other molecules like nanocarriers. nih.gov A study using the B3LYP/6-31G* level of theory calculated the natural charges on the atoms of Temozolomide. This analysis revealed that the oxygen atom of the carbonyl group and the nitrogen atoms carry significant negative charges, while the carbon and hydrogen atoms are positively charged, which is consistent with their relative electronegativities. nih.gov
A key finding from NBO analysis is the quantification of charge transfer. When studying the interaction of Temozolomide with a hydroxyethyl (B10761427) carboxymethyl cellulose (B213188) nanocarrier, the NBO results showed that Temozolomide acts as an electron donor, transferring charge to the nanocarrier, which functions as an electron acceptor. nih.gov The analysis of the second-order perturbation energies in the NBO framework reveals the specific orbital interactions responsible for this charge transfer and the stabilization of the complex. For instance, the natural charges on the atoms of Temozolomide were found to change significantly upon interaction, indicating a strong non-bonded interaction and polarization. nih.gov
| Atom | Natural Charge (e) | Source |
|---|---|---|
| C (carbonyl) | +0.60 | nih.gov |
| O (carbonyl) | -0.58 | nih.gov |
| N (amide) | -0.75 | nih.gov |
| N (imidazole ring) | -0.20 to -0.45 | nih.gov |
| N (tetrazine ring) | -0.10 to +0.15 | nih.gov |
Structure Activity/mechanism Relationships in Imidazotetrazine Chemistry
Influence of Structural Modifications on Chemical Reactivity Profiles
The imidazotetrazine scaffold has two primary sites that are readily accessible for chemical modification: the N(3) and C(8) positions. nih.govnih.gov Alterations at these sites can profoundly impact the compound's mechanism of action, stability, and resistance profile.
The nature of the substituent at the 3-position directly influences the rate of hydrolytic ring-opening, which is the key activation step. Generally, the rate of hydrolysis is increased by the presence of electron-withdrawing groups. researchgate.net However, very powerful electron-withdrawing groups can alter the reaction pathway, favoring a retro-cycloaddition reaction over the desired hydrolysis. researchgate.net Early research into analogues of mitozolomide (B1676608) (MTZ) and temozolomide (B1682018) (TMZ) established that the nature of the N(3)-substituent was critical for activity, leading to the rational design of new active agents. nih.govnih.gov For example, modifications at N(3) led to the development of 3-(2-anilinoethyl)-substituted imidazotetrazines, which generate arylaziridinium ions upon activation. acs.org This change in the reactive electrophile alters the primary site of DNA damage from the O6-position of guanine (B1146940) (O6-G), which is the main target of TMZ, to the N7-position (N7-G). acs.org This strategic shift aims to overcome resistance mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which specifically removes alkyl groups from the O6-G position. acs.orgnih.gov
Modifications at the C(8)-position also significantly affect the prodrug's properties. The amide group at C(8) in temozolomide is largely an artifact of the original synthetic routes. nih.govresearchgate.net Research has shown that this position can be modified to "tune" the hydrolytic stability of the molecule. nih.govresearchgate.net By replacing the amide with various other functional groups (such as aliphatic, ketone, halogen, or aryl groups), researchers can systematically alter the electronic properties of the imidazotetrazine ring system. nih.govresearchgate.net This allows for the creation of analogues with a range of stabilities, from very short half-lives (less than an hour) to much longer ones (up to 40 hours). nih.govresearchgate.netillinois.edu This tunability is crucial for optimizing the pharmacokinetic profile, ensuring the drug reaches its target before decomposing. For instance, a C8-substituted analogue, compound 377, was found to hydrolyze more rapidly than TMZ but produced a more stable intermediate than TMZ's reactive metabolite, MTIC. nih.gov This highlights how C8 modifications can influence not just the prodrug's stability but the entire reaction cascade.
Furthermore, some structural modifications have been designed to create bifunctional agents. For example, N-linked imidazotetrazine dimers were designed to act as precursors to aziridinium (B1262131) ions, combining the favorable pharmacokinetic properties of the imidazotetrazine core with the DNA cross-linking ability of nitrogen mustards. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Imidazotetrazines and Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comresearchgate.net These models help identify the key physicochemical properties that govern a drug's efficacy and can predict the activity of novel, unsynthesized compounds. scienceforecastoa.comresearchgate.net While extensive QSAR studies on imidazo[5,1-d] acs.orgnih.govscienceforecastoa.comresearchgate.nettetrazin-4(1H)-one itself are not widely published, research on this scaffold and related heterocyclic systems has successfully employed QSAR principles to guide drug development. acs.orgnih.gov
A notable QSAR study on novel 3-(2-anilinoethyl)-substituted imidazotetrazines identified a p-tolyl-substituted bifunctional analogue as having an optimal profile for potency and independence from MGMT and MMR resistance mechanisms. acs.org Studies on related structures like imidazo[2,1-b] acs.orgscienceforecastoa.comnih.govthiadiazoles and acs.orgnih.govnih.govtriazolo[4,3-b] acs.orgnih.govresearchgate.netnih.govtetrazines have also demonstrated the utility of QSAR, showing that lipophilicity, electronic, and steric factors are decisive for antiproliferative activity. nih.gov
The success of a QSAR model depends on the selection of relevant physicochemical parameters (descriptors) that describe the properties of the molecules. scienceforecastoa.com These parameters can be broadly categorized as electronic, steric, and hydrophobic.
Hydrophobic Parameters: The partition coefficient (logP) is a crucial measure of a drug's lipophilicity, which affects its ability to cross cell membranes. scienceforecastoa.com For imidazotetrazines targeting brain tumors, brain-to-serum ratios and calculated logBB (cLogBB) values, which predict blood-brain barrier penetrance, are critical parameters. nih.gov Replacing the C8-amide in temozolomide with other groups has been shown to markedly increase the cLogBB.
Electronic Parameters: The Hammett constant (σ) is a measure of a substituent's electron-donating or electron-withdrawing ability. scienceforecastoa.com This parameter has been used with great success to build a predictive model for the hydrolytic stability of C8-substituted imidazotetrazines, linking the Hammett constant of the C8 substituent (σp) directly to the prodrug's half-life. illinois.edu
Steric Parameters: These parameters describe the size and shape of the molecule or its substituents. They include Taft's steric factor (Es), molar refractivity (MR), and Verloop steric parameters. nih.govscienceforecastoa.com Verloop parameters (L, B1, B5) are computationally derived and define a substituent's length and width, offering a more refined analysis of steric effects than a single value like Es. nih.govscienceforecastoa.com For imidazotetrazines, bulky groups at certain positions can create a steric barrier to the hydrolysis needed for activation. nih.gov The Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which combines several physicochemical properties including logP, molecular weight, and hydrogen bond donors, is another tool used to assess the suitability of analogues for CNS applications.
| Parameter Category | Specific Parameter | Significance in Imidazotetrazine Design |
|---|---|---|
| Hydrophobic | logP / cLogBB | Measures lipophilicity, impacting membrane and blood-brain barrier permeation. scienceforecastoa.comnih.gov |
| Electronic | Hammett Constant (σp) | Quantifies electron-donating/withdrawing effects of substituents, directly correlating with hydrolytic stability at C8. illinois.edu |
| Steric | Verloop Parameters (L, B1, B5) | Define the size and shape of substituents, which can influence binding and reactivity through steric hindrance. nih.govnih.gov |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting receptor binding. scienceforecastoa.com | |
| Composite | CNS MPO Score | A multi-parameter score to predict suitability for CNS drug development. |
To correlate the selected physicochemical descriptors with biological activity, various statistical models are employed. The goal is to generate a robust equation that can accurately predict the activity of new compounds.
Multiple Linear Regression (MLR) is a common technique used to build QSAR models. nih.govnih.govresearchgate.net In MLR, a linear equation is developed that relates the biological activity (e.g., IC₅₀) to a combination of descriptor values. mdpi.com The quality of an MLR model is assessed by statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²cv). nih.govmdpi.com An R² value close to 1.0 indicates a good fit of the model to the data, while a high Q² value (typically >0.5) indicates good predictive ability, confirmed through methods like leave-one-out (LOO) cross-validation. nih.govmdpi.com
For imidazotetrazine-related structures, MLR models have shown good predictive accuracy. researchgate.net For instance, a QSAR model for acs.orgnih.govnih.govtriazolo[4,3-b] acs.orgnih.govresearchgate.netnih.govtetrazine derivatives achieved a high conventional r² of 0.985 and a cross-validated q² of 0.716, indicating a highly predictive model. nih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be used and may offer superior performance over MLR in some cases. nih.govresearchgate.net
A prime example of a predictive model in the imidazotetrazine class is the one derived for C8-substituted analogues, which established a clear relationship between the Hammett constant of the C8 substituent and the compound's hydrolytic stability. illinois.edu This model provides a powerful tool for the rational design of new analogues with specific, desired stability profiles. illinois.edu
Rational Design Principles for Modulating Reactivity and Specificity
The knowledge gained from mechanistic and structure-activity relationship studies provides the foundation for the rational design of new imidazotetrazine analogues. The primary goals are to overcome clinical limitations of existing drugs, such as resistance and toxicity, by fine-tuning the chemical properties of the scaffold.
The biological activity of imidazotetrazines stems from the highly reactive alkyldiazonium ion that is released upon hydrolytic ring-opening. nih.gov A key design strategy is to control the generation, reactivity, and lifetime of this ultimate electrophile. nih.gov
One sophisticated approach involves using neighboring group participation (NGP) to manage the reactive intermediates. This strategy was employed to design 3-(2-anilinoethyl)-substituted imidazotetrazines that, upon hydrolysis, generate stabilized aziridinium ions instead of simple alkyldiazonium ions. acs.org This serves the dual purpose of controlling the electrophile and directing its reactivity towards different sites on DNA, namely N7-guanine, thereby evading MGMT-mediated resistance. acs.org
Another critical consideration is the lifetime of the electrophile. It must be stable enough in the aqueous environment of the cell to reach its DNA target. nih.gov If the intermediate is too reactive or prone to side reactions, such as elimination to form an alkene, its therapeutic efficacy will be diminished. nih.gov This understanding allowed for the rational design of active agents like the 3-propargyl and 3-aminoethyl substituted imidazotetrazines, where the substituents are chosen to ensure the released electrophile has an adequate aqueous lifetime. nih.gov
A cornerstone of rational imidazotetrazine design is the ability to tune the prodrug's stability. nih.gov The ideal compound must be stable enough at the acidic pH of the stomach to allow for oral administration but must hydrolyze at a suitable rate at the physiological pH of the bloodstream and tumor tissue to release the active agent. nih.gov
The most successful strategy for tuning stability involves modification at the C8 position of the imidazotetrazine ring. Researchers have developed novel synthetic methods to introduce a wide array of functionalities at this position, which was previously unexplored. Through the synthesis and evaluation of a suite of these C8-analogues, a predictive model was created that links the hydrolytic stability of the prodrug to the electronic properties (specifically, the Hammett constant) of the C8 substituent. illinois.edu
Structure-Mechanism Relationships for DNA Alkylation Patterns
Regioselectivity of DNA Methylation (e.g., Guanine-N7, Adenine-N3, Guanine-O6)
The methyldiazonium cation generated from imidazotetrazine hydrolysis alkylates DNA at several nucleophilic positions, primarily on purine (B94841) bases. The distribution of these methylation events is not random, showing a distinct regioselectivity. The most frequent modification is the methylation at the N7 position of guanine (N7-methylguanine or N7-MeG), which accounts for the majority of all DNA adducts formed. nih.govnih.govnih.gov The second most common site is the N3 position of adenine (B156593) (N3-methyladenine or N3-MeA). plos.orgnih.gov
While these N-alkylated adducts are numerous, they are generally considered less directly cytotoxic as they are efficiently recognized and removed by the base excision repair (BER) pathway. nih.govmdpi.comnih.gov A much smaller fraction of the total methylation, typically around 5-8%, occurs at the O6 position of guanine, forming O6-methylguanine (O6-MeG). nih.govacs.org Despite its relatively low abundance, the O6-MeG lesion is the primary driver of the compound's cytotoxic and antitumor effects. iiarjournals.orgacs.orgnih.gov Unlike the N-alkylated adducts, O6-MeG is more persistent and prone to causing mispairing during DNA replication, which triggers cell death pathways in susceptible cells. mdpi.complos.org
| DNA Adduct | Position of Methylation | Approximate Percentage of Total Adducts | Primary Repair Pathway | Cytotoxic Potential |
|---|---|---|---|---|
| N7-methylguanine (N7-MeG) | N7 of Guanine | 60–80% nih.govnih.gov | Base Excision Repair (BER) nih.govmdpi.com | Low |
| N3-methyladenine (N3-MeA) | N3 of Adenine | 10–20% nih.govnih.gov | Base Excision Repair (BER) mdpi.complos.org | Low |
| O6-methylguanine (O6-MeG) | O6 of Guanine | 5–10% nih.govacs.org | MGMT, Mismatch Repair (MMR) nih.govmdpi.com | High iiarjournals.orgnih.gov |
Impact of Substituent Effects on Alkylation Efficiency and Pathway Diversion
The chemical structure of the imidazotetrazine core can be modified to alter its pharmacological properties, including alkylation efficiency and the ability to overcome resistance mechanisms. nih.gov Research has focused on synthesizing analogs with different substituents at the C8 and N3 positions of the imidazotetrazine ring. nih.govfrontiersin.orgrsc.org
C8-Position Substituents: Modifications at the C8 position have been shown to tune the hydrolytic stability of the prodrug. nih.gov This is critical because the rate of hydrolysis determines the formation of the active alkylating agent. A recent study developed a predictive model for imidazotetrazine stability based on the Hammett constant of the C8 substituent, allowing for the design of compounds with tailored activation kinetics. illinois.edu Some C8-modified analogs have demonstrated an improved ability to kill tumor cells that are resistant to the parent compound, TMZ. frontiersin.org
N3-Position Substituents: Replacing the N3-methyl group with other functionalities can fundamentally alter the interaction with DNA and repair enzymes. For instance, an N3-propargyl imidazotetrazine was developed that retains the ability to alkylate DNA but is not a substrate for the repair protein O6-methylguanine-DNA methyltransferase (MGMT), a primary source of resistance. rsc.org This analog, like TMZ, was found to alkylate guanine-rich DNA sequences and induce double-strand breaks but showed equal potency against cancer cells regardless of their MGMT status. rsc.orgrsc.org Other N3-substituents, such as chloromethyl, can introduce different types of DNA damage, potentially leading to inter-strand cross-links, a highly lethal form of DNA damage. frontiersin.org A novel dual-substituted compound, referred to as CPZ, was designed to evade MGMT-mediated resistance and showed evidence of both DNA alkylation and cross-linking. nih.gov
| Position of Substitution | Substituent Example | Observed Effect | Reference |
|---|---|---|---|
| C8 | Various electron-withdrawing/donating groups | Tunes hydrolytic stability and rate of prodrug activation. | nih.govillinois.edu |
| C8 | Imidazolyl and methylimidazole tetrazines | Improved antitumor effect in MGMT-positive and MMR-deficient cells. | nih.gov |
| N3 | Propargyl | Creates DNA adducts that are not repaired by MGMT, overcoming resistance. | rsc.org |
| N3 | (Trimethylsilyl)methyl (TMS-methyl) | Activity profile similar to temozolomide, dependent on MGMT status. | rsc.org |
| N3 | 2-(Trimethylsilyl)ethoxymethyl (SEM) | Potent activity irrespective of MGMT status. | rsc.org |
| N3/C8 | Dual substitution (CPZ) | Evades MGMT resistance; induces both DNA alkylation and cross-linking. | nih.gov |
Molecular Interactions with DNA Repair Proteins (e.g., O6-methylguanine-DNA methyltransferase (MGMT), DNA Mismatch Repair (MMR)) at a Mechanistic Level
The cytotoxicity of imidazotetrazines is profoundly influenced by the status of cellular DNA repair pathways, particularly the direct reversal of damage by O6-methylguanine-DNA methyltransferase (MGMT) and the DNA Mismatch Repair (MMR) system. nih.govresearchgate.net
O6-methylguanine-DNA methyltransferase (MGMT): MGMT is a DNA repair protein that plays a pivotal role in protecting cells from the effects of alkylating agents. nih.govfrontiersin.org Its primary function is to directly repair the O6-MeG lesion. frontiersin.org Mechanistically, MGMT acts as a "suicide" enzyme; it identifies the O6-MeG adduct and transfers the methyl group from the guanine directly onto a cysteine residue within its own active site. nih.govresearchgate.net This action restores the guanine base to its normal state but results in the irreversible inactivation of the MGMT protein. Because this is a direct, stoichiometric repair mechanism, the capacity of a cell to resist imidazotetrazine-induced cytotoxicity is dependent on the level of active MGMT protein it can express. nih.govresearchgate.net High levels of MGMT expression are a major cause of intrinsic resistance to therapy with these compounds. nih.govfrontiersin.org
DNA Mismatch Repair (MMR): In cells that lack sufficient MGMT activity, the O6-MeG lesion persists. iiarjournals.org During DNA replication, DNA polymerase often incorrectly pairs this methylated guanine with thymine (B56734) instead of cytosine. mdpi.com This O6-MeG:T mispair creates a distortion in the DNA helix that is recognized by the MMR system, specifically by the MSH2/MSH6 heterodimer. nih.goviiarjournals.org The MMR machinery then attempts to correct the error. However, it excises the newly synthesized strand containing the "incorrect" thymine, while leaving the original template strand with the O6-MeG adduct untouched. iiarjournals.orgmdpi.com
In the subsequent round of DNA synthesis, thymine is once again incorporated opposite the O6-MeG, re-initiating the repair attempt. This leads to a repetitive and "futile" cycle of MMR activity. nih.govmdpi.com These futile repair cycles are believed to generate persistent single-strand breaks or stalled replication forks, which can degrade into lethal DNA double-strand breaks, ultimately triggering G2/M cell cycle arrest and apoptosis. iiarjournals.orgplos.org Therefore, a functional MMR system is paradoxically required for the cytotoxic effect of imidazotetrazines in MGMT-deficient cells. nih.govnih.gov Acquired resistance to these drugs can arise from mutations that inactivate the MMR system, allowing cells to tolerate the O6-MeG:T mispairs and continue to divide. iiarjournals.org
Advanced Applications of Imidazo 5,1 D 1 2 3 4 Tetrazin 4 1h One Scaffolds in Chemical Biology and Material Science
Exploration of Imidazotetrazine Scaffolds for Novel Chemical Agents
Research efforts have focused on modifying the imidazotetrazine core at its two readily accessible positions, N(3) and C(8), to generate new compounds with unique biological profiles. rsc.org This exploration is driven by the need to overcome the limitations of existing drugs like TMZ and to expand the therapeutic utility of this chemical class. aacrjournals.orgrsc.org
A primary goal in the design of new imidazotetrazine analogues is to alter their mechanism of action to produce different biological outcomes. aacrjournals.org Temozolomide (B1682018) and its parent compound, dacarbazine, function as prodrugs that, after spontaneous hydrolysis, release a reactive methyldiazonium ion. nih.govnih.govdrugbank.com This cation primarily methylates DNA at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine (B156593). drugbank.comnih.gov The cytotoxic effect of TMZ is largely attributed to the O⁶-methylguanine (O⁶-MeG) lesion. nih.gov
Scientists have sought to design imidazotetrazine derivatives that switch this chemical mechanism. One strategy aims to create compounds that generate therapeutic benefit from the more frequent N7-guanine alkylation (which accounts for about 70% of TMZ's DNA reactions) rather than the less common O⁶-guanine lesion (about 5-6%). aacrjournals.orgdrugbank.com Another approach involves creating agents that induce different types of DNA damage. For instance, the novel analogue DP68 has been shown to induce interstrand DNA cross-links, a mechanism distinct from TMZ's primary action. nih.gov This compound also causes a unique cell-cycle arrest in the S phase, which is not observed with TMZ. nih.gov
Further research has explored how modifications at the C8 and N3 positions influence the hydrolytic stability and, consequently, the biological activity of the prodrug. acs.orgnih.gov By synthesizing a range of C8-substituted analogues with varying electronic properties, researchers have developed a predictive model based on the Hammett constant (σp) of the substituent. acs.orgnih.gov This model allows for the rational design of derivatives with tunable hydrolytic half-lives, ranging from 0.5 to 40 hours, enabling optimization of the timing for prodrug activation. acs.orgnih.gov This work has demonstrated that compounds with very short half-lives may hydrolyze too quickly, diminishing their anticancer effect, while others with enhanced stability and brain penetration show superior activity. acs.orgnih.gov
| Compound | Key Mechanistic Feature | Research Finding |
| DP68 | Induces interstrand DNA cross-links | Efficacy is independent of MGMT and MMR functions; causes S-phase cell cycle arrest. nih.gov |
| C8-Substituted Analogues | Tunable hydrolytic stability | Stability can be predicted by the Hammett constant of the C8 substituent, allowing for rational design of prodrug activation timing. acs.orgnih.gov |
| N3-Substituted Analogues | Generation of novel alkylating species | The 3-substituent generates the pharmacological activity; modifications can create DNA lesions that are poor substrates for MGMT repair. nih.govrsc.org |
A significant challenge in cancer chemotherapy is the development of drug resistance. For temozolomide, the principal mechanisms of resistance are the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the DNA mismatch repair (MMR) system. nih.govnih.govillinois.edu MGMT directly removes the cytotoxic O⁶-MeG lesion, while a functional MMR system is required to trigger cell death in response to the DNA damage. nih.govnih.govwikipedia.org
To address this, researchers have developed novel imidazotetrazine derivatives specifically designed to be effective against resistant tumors. nih.govillinois.edu The key strategies include:
Evading MGMT Repair: One approach is to modify the N3-substituent of the imidazotetrazine so that the alkyl group transferred to the O⁶ position of guanine is not recognized or repaired by MGMT. nih.govnih.gov For example, the N3-propargyl-imidazotetrazine was found to be particularly active against TMZ-resistant tumor cell lines. rsc.orgrsc.org Similarly, a dual-substituted compound known as CPZ exhibits potent activity irrespective of MGMT expression. nih.govillinois.edu The SEM-substituted analogue (10) also showed potency across cell lines regardless of their MGMT status. nih.govrsc.org
Bypassing MMR-Dependence: The efficacy of compounds like DP68 and CPZ is independent of the MMR status of the cancer cells. nih.govnih.govillinois.edu This is a crucial advantage, as loss of MMR function leads to a tolerant phenotype in TMZ-treated cells. aacrjournals.org
Altering the Site of DNA Damage: By designing compounds that rely less on the O⁶-MeG lesion for their cytotoxicity and more on other lesions like N7-G alkylation or DNA cross-links, the primary resistance mechanisms can be circumvented. aacrjournals.orgnih.gov
These efforts have led to the identification of promising candidates, such as CPZ and DP68, that demonstrate potent anti-glioblastoma effects in cell culture models that are resistant to TMZ. nih.govnih.govillinois.edu
| Compound/Analogue | Strategy to Overcome Resistance | Target Resistance Mechanism |
| CPZ | Dual substitution at C8 and N3 positions | Evades both MGMT and MMR-mediated resistance. nih.govillinois.edu |
| DP68 | Induces DNA interstrand cross-links | Efficacy is independent of MGMT and MMR functions. nih.gov |
| N3-propargyl-imidazotetrazine | Modifies the transferred alkyl group | The resulting DNA lesion is a poor substrate for MGMT. rsc.orgrsc.org |
| SEM-substituted analogue (10) | Modification at the 3-position | Potent activity irrespective of MGMT status. nih.govrsc.org |
Conjugation Chemistry of Imidazotetrazinones
The chemical tractability of the imidazotetrazine scaffold, particularly at the C8-carboxamide and N3 positions, allows for its conjugation to other molecules. rsc.org This creates bioconjugates designed for targeted delivery and specific molecular interactions, enhancing therapeutic specificity and efficacy.
The carboxylic acid group at the C8 position is a key handle for creating diverse functionalizations, including conjugation to targeting molecules. vulcanchem.com Carbodiimide chemistry is a standard method used to couple the imidazotetrazine core to targeting peptides, a strategy aimed at improving tumor specificity. vulcanchem.com
Furthermore, there is interest in conjugating imidazotetrazines to DNA minor groove-binding motifs. nih.govwipo.int DNA minor groove binders are molecules that fit into the minor groove of the DNA double helix. nih.gov Attaching an imidazotetrazine to such a motif could direct the alkylating agent to specific DNA sequences, potentially increasing its potency and altering its biological activity profile. Research on terbenzimidazoles, which are known DNA minor groove binders, has shown that their ability to poison topoisomerase I correlates with their DNA minor groove binding affinity. nih.gov While direct examples of imidazotetrazine-DNA minor groove binder conjugates are still emerging, the concept represents a promising avenue for developing next-generation DNA-targeted agents. wipo.int
Bioconjugation strategies are being explored to improve the delivery of imidazotetrazine-based drugs. A significant challenge with agents like TMZ is systemic toxicity. nih.gov Encapsulation and targeted delivery systems can help concentrate the drug at the tumor site, particularly for brain tumors protected by the blood-brain barrier. rsc.orgnih.gov
Notable examples of such delivery systems include:
Apoferritin Nanocages: Researchers have encapsulated temozolomide and its propargyl analogues within apoferritin nanocages. This strategy aims to improve the delivery of the drug across the blood-brain barrier to brain tumors. rsc.org
Cucurbit[n]uril Complexation: The macrocyclic molecule cucurbit[n]uril has been used to form a 1:1 complex with TMZ, encapsulating the drug within its cavity. nih.gov This encapsulation increases the stability and aqueous half-life of TMZ, leading to enhanced activity against glioblastoma cells. nih.gov
Bioorthogonal Conjugation: The tetrazine moiety itself is a key component in bioorthogonal chemistry, often used in "click" reactions for labeling and detection in biological systems. harvard.edu This chemistry involves the reaction of tetrazines with strained alkenes, allowing for selective tagging of cellular targets. harvard.edu
Investigation of Broader Biological Activities of Imidazotetrazine Derivatives
While the primary focus of imidazotetrazine research has been on its anticancer properties, particularly against brain tumors like glioblastoma, investigations have revealed a broader spectrum of biological activities. aacrjournals.orgnih.govresearchgate.net The fundamental mechanism of action—DNA alkylation—is relevant to various proliferative diseases. nih.govwikipedia.org
Derivatives of the imidazo[5,1-d] aacrjournals.orgacs.orgnih.govnih.govtetrazin-4(1H)-one scaffold have demonstrated activity against a range of human solid tumor cell lines beyond glioblastoma. nih.gov These include:
Prostate cancer (PC-3, DU145, LNCaP) nih.gov
Colon cancer (HCT-15, HT29) nih.gov
Breast cancer (T47D, MDA-MB-231) nih.gov
Leukemia (HL-60) nih.gov
Malignant melanoma oup.comnih.gov
Some ester derivatives have shown more potent activity against leukemia cell lines than amides and even temozolomide itself. nih.gov The parent drug dacarbazine, which shares the active intermediate MTIC with TMZ, is used to treat melanoma and soft-tissue sarcoma. researchgate.netnih.gov This indicates that the imidazotetrazine core can be a launchpad for developing agents against a wide variety of cancers. researchgate.net Additionally, some novel tetrazine derivatives containing a benzothiazole (B30560) framework have shown selective cytotoxic activity against various cancer cell lines. up.ac.za The ongoing synthesis of new analogues continues to expand the potential therapeutic applications of this versatile heterocyclic scaffold. rsc.orgnih.govresearchgate.net
Antimycobacterial Activity Studies
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Research into the antimycobacterial potential of imidazotetrazine scaffolds has shown promising results. While direct studies on Imidazo[5,1-d] nih.govnih.govpsu.edunih.govtetrazin-4(1H)-one are limited, research on the isomeric imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazine scaffold has provided valuable insights.
A study investigating a series of 22 novel imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazine derivatives revealed significant in vitro activity against Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited potent inhibitory effects, with some showing prominent minimal inhibitory concentrations (MIC) on M. tuberculosis H37Rv as low as 1 μg/ml. nih.gov The mechanism of action for some of these active compounds is believed to involve the inhibition of serine/threonine protein kinases (STPKs), which are crucial for various cellular processes in mycobacteria. nih.gov
Notably, one of the most promising compounds from this series demonstrated a low frequency of inducing drug-resistant mutants, a highly desirable characteristic for any new antitubercular drug candidate. nih.gov Furthermore, the study found that while mutants resistant to some of the imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazines could be obtained, they did not exhibit cross-resistance with other existing antitubercular drugs, suggesting a novel mechanism of action. nih.gov
| Compound | Substituents | MIC on M. tuberculosis H37Rv (μg/ml) | Putative Mechanism |
|---|---|---|---|
| Imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazine Derivative 1 | Specific substituents at C(3) and C(6) | 1 | STPK Inhibition |
| Imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazine Derivative 2 | Varied substituents at C(3) and C(6) | >10 | Not determined |
| Imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazine Derivative 3h | Specific substituents at C(3) and C(6) | 1 | STPK Inhibition |
Antibacterial, Antibiofilm, and Quorum Sensing Modulation
The Imidazo[5,1-d] nih.govnih.govpsu.edunih.govtetrazin-4(1H)-one scaffold and related tetrazine structures have been investigated for their potential to combat bacterial infections, not only by direct antibacterial action but also by interfering with bacterial communication and community formation.
A series of 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole moiety has been shown to possess antibacterial, antibiofilm, and anti-quorum sensing activities. plos.org These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL and minimum bactericidal concentrations (MBCs) from 32 to 256 µg/mL against a panel of bacteria. plos.org
Beyond direct bacterial killing, these tetrazine derivatives were effective in preventing biofilm formation, with inhibition percentages exceeding 50% for all tested bacteria. plos.org Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability to inhibit their formation is a significant step towards overcoming this resistance.
Furthermore, these compounds were found to modulate quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. The study demonstrated that the tetrazine derivatives could inhibit the production of violacein, a pigment produced by Chromobacterium violaceum as a result of quorum sensing, with IC50 values as low as 28.56 µg/mL. plos.org This indicates that these compounds can disrupt bacterial communication, thereby reducing their pathogenic potential.
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) | IC50 for Violacein Inhibition (µg/mL) |
|---|---|---|---|---|
| Benzothiazole-Tetrazine 4a | K. aerogenes | 128 | 52-86.5 | 62.71 |
| A. baumannii | 64 | 52-86.5 | ||
| Benzothiazole-Tetrazine 4b | K. aerogenes | 64 | 57.7-79.4 | 28.56 |
| A. baumannii | 32 | 57.7-79.4 | ||
| Benzothiazole-Tetrazine 4c | K. aerogenes | 128 | 59.9-80.3 | 107.45 |
| A. baumannii | 64 | 59.9-80.3 |
Herbicidal Activity and Structure-Activity Relationships in Agrochemical Contexts
The tetrazine core has also been explored for its potential in agrochemical applications, specifically as herbicides. While direct studies on the herbicidal activity of Imidazo[5,1-d] nih.govnih.govpsu.edunih.govtetrazin-4(1H)-one are not abundant in publicly available literature, related structures have shown promise.
A review on the medicinal chemistry of imidazotetrazines mentions that a number of pyrazolotetrazinones, which are structurally related to the imidazotetrazinone core, have been synthesized and investigated as herbicidal agents. psu.edu This suggests that the broader class of azolotetrazinones, including the imidazo-fused variants, could possess herbicidal properties.
The development of effective and selective herbicides is crucial for modern agriculture. The structural diversity that can be achieved with the imidazotetrazine scaffold allows for the fine-tuning of its biological activity. Structure-activity relationship (SAR) studies are essential in this context to identify the key molecular features that confer potent herbicidal activity while maintaining crop safety. For instance, in other classes of tetrazine herbicides, the nature and position of substituents on the aromatic rings have been shown to significantly influence their pre- and post-emergence herbicidal efficacy. nih.gov
Further research is needed to systematically evaluate the herbicidal potential of Imidazo[5,1-d] nih.govnih.govpsu.edunih.govtetrazin-4(1H)-one derivatives and to establish clear SARs that could guide the design of novel and effective agrochemicals.
Applications in Bioorthogonal Chemistry Utilizing Tetrazine Reactivity
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The tetrazine ligation, an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, is one of the most powerful tools in the bioorthogonal chemistry toolbox due to its exceptionally fast reaction rates and high specificity. uni-wuerzburg.de
The Imidazo[5,1-d] nih.govnih.govpsu.edunih.govtetrazin-4(1H)-one scaffold, containing the essential tetrazine ring, holds significant potential for applications in this field. While specific examples of its use in bioorthogonal chemistry are still emerging, the principles of tetrazine reactivity are well-established and can be extrapolated to this scaffold.
Functionalized tetrazines are used to label biomolecules, such as proteins and nucleic acids, with probes for imaging, tracking, and quantification in live cells and organisms. nih.gov The reaction is highly efficient and can be performed at low concentrations, minimizing potential toxicity. uni-wuerzburg.de
The modular nature of the Imidazo[5,1-d] nih.govnih.govpsu.edunih.govtetrazin-4(1H)-one core allows for the introduction of various functional groups, which could be used to attach imaging agents, drugs, or other molecules of interest. For example, a derivative of this scaffold could be designed to bind to a specific biological target, and the tetrazine moiety could then be used to "click" on a fluorescent dye for visualization or a therapeutic agent for targeted delivery.
The development of novel tetrazine-containing probes based on the Imidazo[5,1-d] nih.govnih.govpsu.edunih.govtetrazin-4(1H)-one scaffold could lead to new tools for chemical biology and the development of advanced diagnostic and therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
